

# Application Notes and Protocols: Tracing Cardiac Metabolism with Hyperpolarized [1-13C]Pyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Pyruvic acid-13C,d4 |           |
| Cat. No.:            | B12403131           | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The heart possesses remarkable metabolic flexibility, adapting its substrate utilization in response to physiological demands and pathological conditions.[1][2][3][4] Altered cardiac energetics is a key factor in the progression of various cardiovascular diseases, including heart failure, ischemia, and diabetic cardiomyopathy.[5][6] Hyperpolarized Carbon-13 Magnetic Resonance Imaging (HP 13C MRI) is a novel, non-invasive imaging modality that enables real-time assessment of in vivo metabolism.[6][7][8][9] By using 13C-labeled substrates like pyruvic acid, this technique provides a window into cellular metabolic fluxes, offering insights that are not available with conventional imaging methods like FDG-PET, which only measures glucose uptake.[7][10]

This technology utilizes a process called dissolution Dynamic Nuclear Polarization (dDNP) to increase the 13C MRI signal by over 10,000 to 100,000-fold.[10][11] This dramatic signal enhancement allows for the detection and imaging of the injected 13C-labeled substrate and its metabolic downstream products in real-time.[10] [1-13C]pyruvic acid is the most commonly used agent, as pyruvate is at a critical junction of major energy-producing pathways.[8][12] Following intravenous injection, hyperpolarized [1-13C]pyruvate is taken up by cardiomyocytes and its metabolic fate can be traced, providing a direct measure of key enzymatic fluxes.[6][12]



## **Principle of the Technique**

Under normal aerobic conditions, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, which then enters the Krebs cycle for efficient ATP production.[6] This conversion releases the 13C label as 13CO2, which rapidly equilibrates with [¹³C]bicarbonate.[6][13] Therefore, the detection of [¹³C]bicarbonate provides a direct measure of PDH flux and mitochondrial oxidative metabolism.[2][5][14]

In the cytosol, pyruvate can be converted to [1-13C]lactate by lactate dehydrogenase (LDH) or to [1-13C]alanine by alanine transaminase (ALT).[6] The balance between these pathways reflects the redox state and substrate selection of the myocardium.[6] For example, in ischemic conditions, increased anaerobic glycolysis leads to a higher lactate-to-pyruvate ratio.[6]

The ability to simultaneously measure pyruvate, lactate, alanine, and bicarbonate allows for a comprehensive assessment of cardiac metabolism non-invasively.[7][15][16]





Metabolic Fate of [1-13C]Pyruvate

Click to download full resolution via product page

Metabolic Fate of [1-13C]Pyruvate

# Applications in Cardiovascular Research and Drug Development

HP 13C MRI with pyruvate is a powerful tool for investigating cardiac metabolism in various disease models and for evaluating the metabolic effects of therapeutic interventions.



- Heart Failure: Impaired energy metabolism is a hallmark of heart failure. Studies in animal models have shown that as dilated cardiomyopathy (DCM) develops, the heart's ability to oxidize pyruvate via PDH is significantly reduced.[5] A 67% reduction in the [¹³C]bicarbonate/[1-¹³C]pyruvate ratio was observed in pigs with DCM, indicating reduced PDC flux.[5] This technique can be used to diagnose disease severity and monitor the metabolic response to heart failure therapies.[5]
- Ischemic Heart Disease: During ischemia, the heart shifts towards anaerobic glycolysis, leading to an accumulation of lactate. HP 13C MRI can directly visualize this metabolic shift by detecting an increased conversion of hyperpolarized pyruvate to lactate.[6] This provides a direct marker of ischemic but viable myocardium, which is crucial for guiding revascularization strategies.[15]
- Diabetic Cardiomyopathy: In type 2 diabetes (T2DM), the heart's metabolic flexibility is impaired, often showing increased reliance on fatty acids and reduced glucose oxidation.
   Studies in diabetic patients have demonstrated a significant reduction in PDH flux (measured by the bicarbonate-to-pyruvate ratio) compared to healthy controls.[16] This metabolic inflexibility can be non-invasively quantified, providing a potential biomarker for early-stage diabetic heart disease.
- Pharmacodynamic Assessments: The real-time nature of the technique allows for the direct assessment of drugs that target cardiac metabolism. For example, the effect of PDH kinase inhibitors like dichloroacetate (DCA), which stimulate PDH activity, can be measured by a corresponding increase in the [13C]bicarbonate signal.[17]

## **Quantitative Data Summary**

The following tables summarize key quantitative findings from various studies using hyperpolarized [1-13C]pyruvic acid to trace cardiac metabolism.

Table 1: Metabolic Ratios and Conversion Rates in Pre-Clinical Models



| Model/Condition                     | Parameter                                | Value         | Reference |
|-------------------------------------|------------------------------------------|---------------|-----------|
| Healthy Rat Heart                   | Lactate/Pyruvate<br>Ratio                | 0.068 ± 0.023 | [18]      |
| Alanine/Pyruvate<br>Ratio           | 0.029 ± 0.008                            | [18]          |           |
| Bicarbonate/Pyruvate<br>Ratio       | 0.006 ± 0.001                            | [18]          |           |
| Pig Model of DCM                    | Bicarbonate/Pyruvate<br>Ratio (Baseline) | 0.016 ± 0.002 | [5]       |
| Bicarbonate/Pyruvate<br>Ratio (DCM) | 0.005 ± 0.002 (67% reduction)            | [5]           |           |

Table 2: Metabolic Flux and Signal Ratios in Human Studies



| Condition                              | Parameter                                              | Value                                                    | Reference |
|----------------------------------------|--------------------------------------------------------|----------------------------------------------------------|-----------|
| Healthy Volunteers<br>(First-in-human) | Mean Image SNR<br>(Pyruvate)                           | 115                                                      | [19][20]  |
| Mean Image SNR<br>(Bicarbonate)        | 56                                                     | [19][20]                                                 |           |
| Mean Image SNR<br>(Lactate)            | 53                                                     | [19][20]                                                 |           |
| Healthy (Adenosine<br>Stress vs. Rest) | k_PL (Lactate<br>Conversion Rate)                      | 11 ± 9 to 20 ± 10<br>(10 <sup>-3</sup> s <sup>-1</sup> ) | [21]      |
| k_PB (Bicarbonate<br>Conversion Rate)  | 4 ± 4 to 12 ± 7 (10 <sup>-3</sup><br>s <sup>-1</sup> ) | [21]                                                     |           |
| T2DM vs. Healthy<br>Controls (Fasted)  | PDH Flux<br>(Bicarbonate/Pyruvate<br>)                 | 0.0016 ± 0.0014 vs.<br>0.0084 ± 0.0067                   | [16]      |
| LDH Flux<br>(Lactate/Pyruvate)         | Increased 1.6-fold in T2DM                             | [16]                                                     |           |
| Healthy (Oral Glucose<br>Challenge)    | Increase in [2- <sup>13</sup> C]Lactate                | 39.3%                                                    | [3][4]    |
| Increase in [5-  13C]Glutamate         | 29.5%                                                  | [3][4]                                                   |           |
| Increase in [1-  ¹³C]Acetylcarnitine   | 114%                                                   | [3][4]                                                   |           |

# **Experimental Workflow**

The overall workflow for a hyperpolarized 13C MRI study involves several critical steps, from the preparation of the hyperpolarized agent to the final analysis of the metabolic data.





Hyperpolarized 13C MRI Experimental Workflow

Click to download full resolution via product page

Hyperpolarized 13C MRI Experimental Workflow



# Detailed Experimental Protocols Protocol 1: Preparation of Hyperpolarized [1-13C]Pyruvic Acid for Injection

This protocol describes the general steps for producing a sterile, injectable solution of hyperpolarized [1-¹³C]pyruvate for human or animal studies. Specific parameters may vary based on the polarizer system (e.g., SPINlab™ or HyperSense™) and local regulations.[14] [22]

#### Materials:

- [1-13C]pyruvic acid (GMP grade for human studies).[14]
- Trityl radical (e.g., OX063) or photo-induced non-persistent radicals.[14][18]
- Dissolution medium: Sterile saline or TRIS buffer.[14][22]
- Neutralization base: Sodium hydroxide (NaOH).[14][22]
- Chelating agent: Na2EDTA (optional, to prevent signal loss from paramagnetic ions).[14]
- Dynamic Nuclear Polarizer (DNP) system.
- Sterile fluid path and collection apparatus.

### Procedure:

- Sample Formulation: Aseptically prepare a sample of [1-13C]pyruvic acid containing a free radical. For clinical studies, this is typically done using pre-packaged, sterile kits. A common formulation is [1-13C]pyruvic acid mixed with 15 mM OX063 trityl radical.[14][22]
- Polarization: Load the sample into the DNP system. The sample is cooled to approximately 1-1.4 K in a high magnetic field (e.g., 3.35-5T).[14][22] Microwave irradiation is applied to transfer the high polarization of the electron spins from the radical to the <sup>13</sup>C nuclei. This process typically takes 2.5 to 4 hours.[14][23]



- Dissolution: Rapidly dissolve the frozen, hyperpolarized sample using a superheated, sterile solvent (e.g., saline or buffer at ~180°C). The dissolution process must be extremely fast to minimize polarization loss.
- Neutralization and Formulation: The hot, acidic pyruvate solution is mixed with a
  predetermined amount of sterile NaOH base in a collection vessel to neutralize the pH to
  physiological levels (typically ~7.4-7.7).[21][22] The final concentration is adjusted for the
  desired dose (e.g., 250 mM for human studies).[2][14]
- Quality Control (QC): Before injection, the final solution must pass several QC checks, including temperature, pH, concentration, and sterility. This entire process from dissolution to injection should be completed rapidly, as the hyperpolarized signal decays with a T1 of ~60 seconds.[2][21]

# Protocol 2: In Vivo Cardiac MRI with Hyperpolarized [1-13C]Pyruvate

This protocol outlines the steps for acquiring cardiac metabolic data following the administration of hyperpolarized [1-13C]pyruvate.

### Subject Preparation:

- Fasting/Fed State Control: The subject's metabolic state significantly influences cardiac
  metabolism.[1][16] Protocols should clearly define the fasting period (e.g., overnight fast) or
  specify a preceding glucose challenge (e.g., 75g oral glucose 45-60 minutes prior to scan).
  [16][21]
- IV Access: Establish intravenous access, typically in the antecubital vein, for the injection of the hyperpolarized agent.[2]
- Positioning and Monitoring: Position the subject in the MRI scanner. Place a 13C-capable radiofrequency (RF) coil over the chest. Monitor vital signs (ECG, heart rate, blood pressure) throughout the procedure.

### Image Acquisition:



- Anatomical Imaging: Acquire standard proton (¹H) cardiac MRI scans (e.g., cine images) to determine cardiac anatomy and function, and for localization of the subsequent ¹³C scan.[5]
- 13C Scan Prescription: Prescribe the <sup>13</sup>C imaging or spectroscopy sequence over the left ventricle.[1][23]
- · Injection and Dynamic Acquisition:
  - Inject the prepared hyperpolarized [1-13C]pyruvate solution as a rapid bolus (e.g., 0.1-0.43 mL/kg at 5 mL/s), followed by a saline flush.[2][19][20]
  - Begin dynamic <sup>13</sup>C data acquisition simultaneously with or immediately following the start of injection.
  - Acquisition must be rapid to capture the transient signals of pyruvate and its metabolic products. Sequences often involve spectral-spatial pulses or metabolite-specific imaging to resolve the different <sup>13</sup>C chemical shifts of pyruvate, lactate, bicarbonate, and alanine.[1]
     [15]
  - Acquisition is typically cardiac-gated to minimize motion artifacts.[15]

### Data Analysis and Quantification:

- Image Reconstruction: Reconstruct the raw data to generate separate dynamic images or spectra for each metabolite.
- Region of Interest (ROI) Analysis: Draw ROIs over the myocardium (and blood pools for reference) on the anatomical <sup>1</sup>H images and apply them to the <sup>13</sup>C metabolite maps.
- Quantification:
  - Ratio Metrics: Calculate the ratio of the integrated signal (Area Under the Curve AUC) of a metabolic product to the substrate (e.g., Lactate/Pyruvate or Bicarbonate/Pyruvate). This provides a simple, semi-quantitative measure of metabolic flux.[5][16]
  - Pharmacokinetic Modeling: Apply kinetic models to the dynamic signal curves to estimate the metabolic conversion rates (k-values), such as k\_PL (pyruvate-to-lactate) and k\_PB



(pyruvate-to-bicarbonate).[1][21][24] These provide more quantitative measures of enzymatic activity.[24]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Regional quantification of cardiac metabolism with hyperpolarized [1-13C]-pyruvate MRI evaluated in an oral glucose challenge PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13 C]pyruvate MRS PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperpolarized 13C magnetic resonance reveals early- and late-onset changes to in vivo pyruvate metabolism in the failing heart PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current methods for hyperpolarized [1-13C]pyruvate MRI human studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperpolarized MR Imaging with Carbon-13 Pyruvate in the Human Body | Clinical Research Trial Listing [centerwatch.com]
- 11. Metabolic Imaging of the Heart Using Hyperpolarized (13C) Pyruvate Injection | Clinical Research Trial Listing [centerwatch.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 14. Cardiac T2\* Measurement of Hyperpolarized 13C Metabolites using Metabolite-Selective Multi-Echo Spiral Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 18. Probing cardiac metabolism by hyperpolarized 13C MR using an exclusively endogenous substrate mixture and photo-induced non-persistent radicals PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of increased pyruvate dehydrogenase flux in the human heart during adenosine stress test using hyperpolarized [1-13C]pyruvate cardiovascular magnetic resonance imaging PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Collection | ETH Library [research-collection.ethz.ch]
- 23. medrxiv.org [medrxiv.org]
- 24. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Tracing Cardiac Metabolism with Hyperpolarized [1-13C]Pyruvic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403131#tracing-cardiac-metabolism-with-hyperpolarized-pyruvic-acid-13c-d4]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com